
Salannin
描述
Salannin is a molecular compound with the formula C34H44O9 . It is a bioactive compound found in the Neem tree (Azadirachta indica) .
Synthesis Analysis
The synthesis of Salannin involves complex biochemical processes. The biosynthesis pathways of limonoids, the class of compounds to which Salannin belongs, have been studied . The process involves the oxidation of the Δ7-double bond to 7-epoxy, which then opens to cause a Wagner–Meerwein shift of Me-14 to C-8, leading to the formation of OH-7 and the introduction of a double bond at C-14/15 .Molecular Structure Analysis
The Salannin molecule contains a total of 92 bonds. There are 48 non-H bonds, 10 multiple bonds, 9 rotatable bonds, 5 double bonds, 5 aromatic bonds, 4 five-membered rings, 2 six-membered rings, 1 eight-membered ring, 3 nine-membered rings, 1 ten-membered ring, 1 eleven-membered ring, and 2 twelve-membered rings .Chemical Reactions Analysis
Photolysis of Salannin results in the formation of Δ17-isosalanninolide, a hitherto unknown compound, along with isosalanninolide and salanninolide . The mechanism of formation of these compounds involves both a [4+2] cycloaddition and a [1,3] sigmatropic shift in the furan and D-rings, respectively .科学研究应用
Photomediated Transformation in Chemistry
Salannin, a bioactive compound from the Neem tree (Azadirachta indica), undergoes photolysis to afford compounds like Δ17-isosalanninolide, isosalanninolide, and salanninolide, which are significant for further chemical research and potential applications .
Pharmacological Properties
Salannin exhibits pharmacological properties such as significant antioxidant activity. It is part of the bioactive compounds of neem leaves, flowers, and seed oil that possess antioxidant potentiality, which is crucial in disease prevention and treatment .
Agricultural Applications
In agriculture, Salannin is used for its insect-growth regulating and antifeedancy activity. It deters feeding, increases larval stage duration, causes delayed molt, leading to decreased pupal weight, and results in larval and pupal mortality. This makes it a valuable component in biopesticides for managing pests like Helicoverpa armigera and Spodoptera litura .
Antifeedant Activity
Salannin has been documented to have structure-bioactivity relationships that make it an effective antifeedant against pests such as the Colorado potato beetle (Leptinotarsa decemlineata), contributing to its use in integrated pest management .
作用机制
Target of Action
Salannin, a limonoid bitter principle of the seed oil of Azadirachta indica, primarily targets both Gram-positive and Gram-negative bacteria . It also exhibits strong antifeedant activity against various insects, including the California red scale, migratory locust, striped cucumber beetle, and the Japanese beetle .
Mode of Action
Salannin interacts with its targets by inhibiting their growth and reducing feeding by neonate and third instar larvae . It deters feeding, increases the larval stage duration, and causes delayed molt, leading to decreased pupal weight that results in larval and pupal mortality .
Biochemical Pathways
It is known that salannin and other limonoids present in neem oil inhibit ecdysone 20-monooxygenase, the enzyme responsible for catalyzing the final step in the conversion of ecdysone to the active hormone, 20-hydroxyecdysone, which controls the insect metamorphosis process .
Result of Action
The primary result of Salannin’s action is the inhibition of larval growth, which is concomitant with reduced feeding by neonate and third instar larvae . It also exhibits antibacterial activity towards both Gram-positive and Gram-negative bacteria .
Action Environment
The efficacy and stability of Salannin can be influenced by environmental factors. For instance, exposure to sunlight can lead to the photolysis of Salannin, resulting in the formation of other compounds . .
安全和危害
未来方向
Research on Salannin and related compounds continues to be a topic of interest. Future directions could include further exploration of its synthesis pathways, potential applications, and effects on various organisms . The development of novel strategies using nanotechnology to control its release rate and improve its stability and sustainability is also a promising area of research .
属性
IUPAC Name |
[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/b17-9+/t21-,22-,23-,24-,25+,28-,29+,30-,32-,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHBVBNPNXOWBA-REXVOHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058500 | |
| Record name | Salannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
992-20-1 | |
| Record name | Salannin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=992-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salannin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salannin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Salannin, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), primarily exhibits its insecticidal activity through feeding deterrence and growth disruption in insects. [] This is achieved by interfering with insect hormone systems, specifically by:
- Disrupting Ecdysone 20-Monooxygenase (E-20-M) Activity: Salannin inhibits the activity of E-20-M, an enzyme crucial for converting ecdysone to its active form, 20-hydroxyecdysone, thereby disrupting molting and development. []
A: Yes, studies have shown that salannin, unlike azadirachtin, doesn't directly inhibit the activity of trypsin, a key digestive enzyme in insects like Spodoptera litura. [] This suggests its antifeedant effect is primarily attributed to taste aversion rather than digestive disruption. []
A: The molecular formula of salannin is C34H44O9, and its molecular weight is 596.7 g/mol. []
A: Salannin's structure has been elucidated using various spectroscopic techniques including UV, IR, HR-ESI–MS, and NMR. [] These methods provide detailed information about its functional groups, molecular arrangement, and connectivity. Further, X-ray crystallography studies have provided insights into the three-dimensional structure and conformational flexibility of salannin. []
ANone: Salannin exhibits varying stability depending on the environmental factors:
- Light: Salannin is highly susceptible to degradation under sunlight, with a reported half-life of a few minutes. [] This highlights the importance of protecting salannin-based formulations from light exposure.
- Temperature: While relatively stable at temperatures below 25°C, salannin degrades rapidly at temperatures above 35°C, with the highest degradation rate observed at 65°C. [] This information is crucial for storage and handling of salannin-containing products.
- Water: The presence of water accelerates salannin degradation. [] This emphasizes the need for formulations that minimize water content or utilize protective packaging to limit exposure to moisture.
ANone: Salannin is not typically recognized for its catalytic properties. Research primarily focuses on its insecticidal properties and potential applications as a biopesticide.
A: Yes, computational studies have been employed to investigate salannin's interactions with potential molecular targets. For instance, molecular docking simulations were used to assess the binding affinity of salannin towards the ryanodine receptor of Spodoptera frugiperda, revealing a binding energy of -7.08 Kcal/mol. [] These findings suggest that salannin might exert its insecticidal effects by interacting with this receptor, but further validation is required.
ANone: While specific QSAR models for salannin are not extensively reported in the provided literature, computational studies involving QSAR have been conducted on related neem compounds. These studies aim to establish a relationship between the chemical structure of the compounds and their biological activity, which could be valuable for designing more effective and environmentally friendly insecticides.
ANone: Structural modifications, particularly in the A ring of salannin, significantly influence its biological activity:
- Isomerization: Converting salannin to its isomer, isosalannin, through treatment with BF3 · Et2O and iodide ions, results in enhanced melanogenesis-inhibitory activity. [] This highlights the importance of stereochemistry in determining the biological effects of salannin.
- Deesterification: Removing ester groups from salannin, as seen in the formation of nimbidinol (a trihydroxy limonoid) through LiAlH4 reduction, also leads to increased melanogenesis-inhibitory activity. [] This suggests that modifying the polarity and size of the molecule through deesterification can significantly impact its activity.
- Photo-oxidation: Photo-oxidation of salannin yields two isomeric lactone products, salanninolide and isosalanninolide, with increased insecticidal activity compared to the parent compound. [, ] Notably, the presence of a hindered base during or after the oxidation can alter the ratio of these isomers, potentially influencing the overall efficacy. []
ANone: Given salannin's sensitivity to light, temperature, and moisture, formulating stable and effective biopesticides requires careful consideration. Some strategies include:
- Synergistic Formulations: Combining salannin with other neem compounds, particularly those exhibiting different modes of action, can potentially enhance its efficacy and overcome potential resistance development in target insects. []
ANone: The provided literature primarily focuses on salannin's insecticidal properties and doesn't delve into its detailed pharmacokinetic profile in mammals.
A: While not as potent as azadirachtin, salannin has shown in vitro anti-plasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. [] This suggests a potential for further investigation of salannin derivatives as anti-malarial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



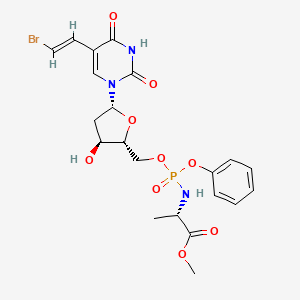

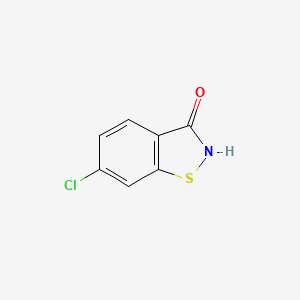

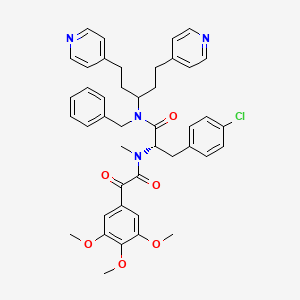
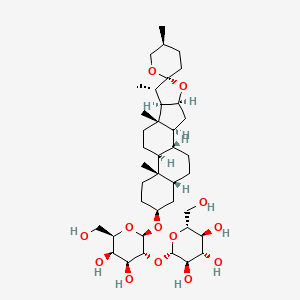
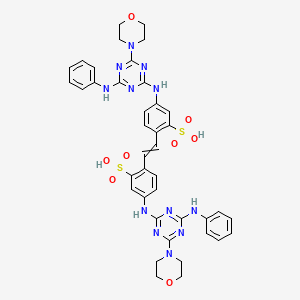
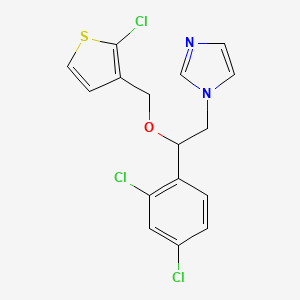
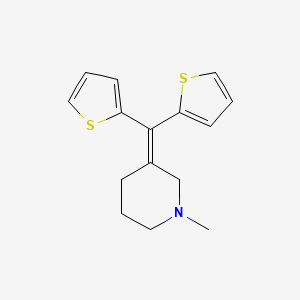
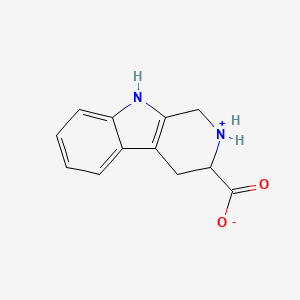

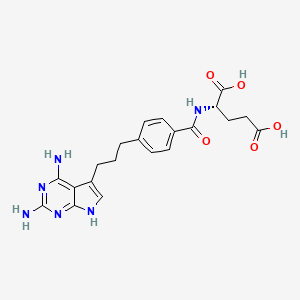
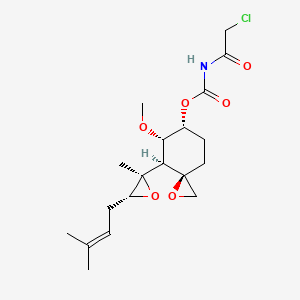
![[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1681329.png)